Bienvenue dans la boutique en ligne BenchChem!

Cisapride monohydrate

5-HT4 receptor radioligand binding gastroprokinetic

Cisapride monohydrate (≥98% purity) is a research-grade 5-HT4 receptor agonist and established hERG inhibitor. With 4.3-fold higher 5-HT4 affinity than mosapride and documented pan-gastrointestinal prokinetic activity, it serves as a critical positive control for comparative pharmacology, SAR studies, and cardiac safety profiling. Sourced for reliable and reproducible experimental outcomes.

Molecular Formula C23H31ClFN3O5
Molecular Weight 484 g/mol
Cat. No. B1198533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride monohydrate
Molecular FormulaC23H31ClFN3O5
Molecular Weight484 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O
InChIInChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2
InChIKeyQBYYXIDJOFZORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-: Baseline Identity and Procurement Classification


The compound specified as Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel- is the monohydrate form of cisapride (CAS 260779-88-2), a substituted benzamide derivative [1]. The molecule possesses the stereochemical configuration (3R,4S) and is supplied as a racemic (rel) mixture of enantiomers, with a molecular formula C23H31ClFN3O5 and molecular weight of approximately 484.0 g/mol [1]. It functions as an agonist of the serotonin 5-HT4 receptor and has been investigated clinically through Phase IV [1]. Its primary pharmacological classification is that of a gastroprokinetic agent, used to enhance motility throughout the gastrointestinal tract [1].

Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-: Why In-Class 5-HT4 Agonists Cannot Be Interchanged


Substituted benzamides that share the 5-HT4 receptor agonism mechanism exhibit substantial divergence in receptor binding potency, off-target selectivity profiles, and regional specificity within the gastrointestinal tract [1]. Direct comparative studies demonstrate that cisapride possesses higher 5-HT4 receptor affinity than mosapride (4.3-fold), zacopride (11-fold), and metoclopramide (26-fold), indicating that simple potency equivalence cannot be assumed [1]. Furthermore, in vivo functional studies reveal that cisapride stimulates motility across both upper and lower gastrointestinal segments, whereas mosapride exhibits selectivity restricted to upper GI motility [2]. Differences in hERG channel inhibition and associated proarrhythmic risk further preclude direct interchangeability without rigorous experimental validation [3].

Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-: Quantitative Differentiation Evidence Against Comparator Compounds


Superior 5-HT4 Receptor Binding Affinity Relative to Mosapride, Zacopride, and Metoclopramide

Cisapride demonstrates significantly higher affinity for 5-HT4 receptors compared to clinically relevant alternative benzamides. In competitive binding studies using [3H]-GR113808 as the radioligand on guinea pig striatal membranes, cisapride exhibited 4.3-fold greater potency than mosapride, 11-fold greater potency than zacopride, and 26-fold greater potency than metoclopramide [1]. The inhibition of specific [3H]-GR113808 binding was dose-dependent and complete at high concentrations [1]. Scatchard analysis further confirmed that cisapride interacts with 5-HT4 receptors via competitive binding, increasing the Kd value of the radioligand without altering binding density (Bmax) [1].

5-HT4 receptor radioligand binding gastroprokinetic affinity comparison

Broad Gastrointestinal Motility Stimulation Contrasted with Mosapride's Upper GI Selectivity

In conscious dogs implanted with force transducers, cisapride (0.1–1 mg/kg i.v.) stimulated both antral and colonic motility, whereas mosapride (0.3–3 mg/kg i.v.) selectively enhanced antral motility without affecting colonic activity [1][2]. The motility enhancement induced by both compounds was antagonized by pretreatment with the selective 5-HT4 receptor antagonist GR113808, confirming receptor-mediated mechanisms [2]. In vitro functional assays further confirmed that cisapride, zacopride, and BIMU 8 exhibited similar potencies across all gastrointestinal tissue preparations examined, whereas mosapride displayed reduced affinity for colonic tissue (EC50 of 3029 nM for distal colon contractions versus EC50 of 208 nM for rat esophagus relaxation and 73 nM for guinea pig ileum contractions) [2].

gastrointestinal motility in vivo pharmacology conscious dog model regional selectivity

Distinct Inotropic Profile in Human Atrial Tissue: Partial Agonism Compared to Prucalopride and Norcisapride

In human isolated myocardial trabeculae, cisapride induced concentration-dependent positive inotropic responses on atrial tissue, which were abolished by the 5-HT4 receptor antagonist GR113808 [1]. Cisapride and tegaserod behaved as partial 5-HT4 receptor agonists in this human tissue preparation, whereas prucalopride, the cisapride metabolite norcisapride, and the 5-HT3 receptor agonist MKC773 caused no significant effects on atrial trabeculae [1]. None of the tested agonists affected the contraction of left ventricular trabeculae [1]. Concentration-response curves to 5-HT were shifted to the right in the presence of prucalopride and cisapride, confirming competitive interactions at the receptor level [1].

cardiac pharmacology 5-HT4 receptor human isolated myocardium inotropism

Metabolite Differentiation: Norcisapride's Dual 5-HT4 Agonist / 5-HT3 Antagonist Activity

The primary active metabolite of cisapride, norcisapride (specifically the (+)-norcisapride enantiomer), exhibits a distinct pharmacological signature compared to the parent compound. (+)-Norcisapride possesses both 5-HT3 receptor antagonistic properties and 5-HT4 receptor agonistic properties, whereas cisapride functions primarily as a 5-HT4 receptor agonist [1]. This dual activity profile has been characterized in patent literature, which describes the use of (+)-norcisapride for treating 5-HT3- and 5-HT4-mediated gastrointestinal disorders while substantially avoiding central nervous system effects [2]. The metabolic conversion from cisapride to norcisapride introduces a functional shift in receptor engagement that is absent in non-metabolized comparators.

drug metabolism norcisapride 5-HT3 receptor dual pharmacology

Potent hERG Channel Blockade and Associated Proarrhythmic Liability

Cisapride is a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which underlies its documented proarrhythmic liability and distinguishes it from other 5-HT4 agonists with improved cardiac safety profiles. Using patch clamp electrophysiology on CHO-K1 cells expressing hERG, cisapride inhibited the channel with an IC50 of 23.6 nM at physiological temperature (37°C) [1]. In a comparative study of gastroprokinetic agents, cisapride blocked hERG channels with an IC50 of 2.4 × 10−7 M, whereas prucalopride exhibited a 20-fold higher IC50 of 5.7 × 10−6 M [2]. This difference in hERG affinity correlates with cisapride's established association with QT interval prolongation (8–19% QTc prolongation in anesthetized guinea pigs at 0.3–3 mg/kg i.v.) [3] and its subsequent market withdrawal or restricted access in multiple regions.

hERG channel cardiac safety QT prolongation potassium channel

Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-: Evidence-Driven Research and Industrial Application Scenarios


Positive Control for Whole-Gut Prokinetic Efficacy in Preclinical Motility Studies

The evidence that cisapride stimulates both antral and colonic motility in conscious dog models, in contrast to mosapride's restriction to upper GI segments , positions this compound as a preferred positive control for studies evaluating pan-gastrointestinal prokinetic activity. Researchers investigating therapeutic candidates intended for conditions such as chronic constipation, postoperative ileus affecting both small and large bowel, or generalized GI hypomotility can employ cisapride to establish a benchmark for efficacy across the entire GI tract. The compound's established activity across rat esophagus (relaxation), guinea pig ileum (electrically evoked contractions), and guinea pig distal colon (contractile responses) provides a well-characterized functional fingerprint for comparative pharmacology .

Reference Standard for hERG Liability Screening and Cardiac Safety Pharmacology

Given its well-characterized and potent hERG channel inhibition (IC50 = 23.6 nM at 37°C) and 20-fold higher potency compared to prucalopride , cisapride serves as an established reference compound in cardiac safety pharmacology panels. It is routinely employed as a positive control in hERG channel assays, QT prolongation studies, and in silico cardiotoxicity prediction model validation. The compound's association with torsades de pointes and clinical QT prolongation makes it a benchmark comparator when screening novel chemical entities for proarrhythmic potential. Its availability as a monohydrate with defined purity (≥98%) from reputable suppliers facilitates reproducible experimental conditions across laboratories.

Tool Compound for Investigating 5-HT4 Receptor Structure-Activity Relationships

The extensive comparative binding data demonstrating that cisapride is 4.3-fold more potent than mosapride, 11-fold more potent than zacopride, and 26-fold more potent than metoclopramide at competing for 5-HT4 receptors establishes a clear potency hierarchy within the benzamide class. This quantitative differentiation makes cisapride a valuable molecular scaffold for structure-activity relationship (SAR) studies aimed at understanding the structural determinants of high-affinity 5-HT4 receptor binding. The compound's competitive binding mechanism (increased Kd without Bmax alteration) and its distinct inotropic profile on human atrial tissue (partial agonism versus prucalopride's lack of effect) further support its utility in probing tissue-specific and species-specific receptor pharmacology.

Metabolism and Drug-Drug Interaction Studies Involving CYP3A4 Substrates

Cisapride undergoes extensive metabolism primarily via CYP3A4 to form norcisapride, which exhibits dual 5-HT4 agonistic and 5-HT3 antagonistic activity distinct from the parent compound . This metabolic liability has been clinically significant, leading to documented drug-drug interactions with CYP3A4 inhibitors such as macrolide antibiotics and azole antifungals that precipitate cisapride accumulation and increase proarrhythmic risk. Consequently, cisapride serves as a prototypical CYP3A4 substrate in drug metabolism and pharmacokinetic studies, and as a sensitive probe for evaluating the inhibitory potential of test compounds on CYP3A4-mediated clearance pathways. The compound's withdrawn regulatory status in multiple regions further reinforces its specialized role as a research tool rather than a therapeutic candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisapride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.